N-(3,5-dichlorophenyl)-4-fluorobenzamide
Description
N-(3,5-Dichlorophenyl)-4-fluorobenzamide (CAS: 316142-26-4, molecular formula: C₁₃H₈Cl₂FNO) is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen and a fluorine atom at the para position of the benzoyl ring. It serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals . Its structural features—electron-withdrawing chlorine and fluorine substituents—impart distinct electronic and steric properties, influencing reactivity, solubility, and molecular interactions.
Properties
Molecular Formula |
C13H8Cl2FNO |
|---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-5-10(15)7-12(6-9)17-13(18)8-1-3-11(16)4-2-8/h1-7H,(H,17,18) |
InChI Key |
LPGUNSHUOBVGCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Structural Analogs and Substituent Effects
Key Observations :
- Acyl Group Variations : Replacing the 4-fluorobenzamide with trichloroacetamide () or trifluoromethylbenzamide () alters hydrogen-bonding networks and solubility. Trichloroacetamide derivatives exhibit tighter crystal packing due to stronger dipole interactions .
- Steric Effects : Bulky substituents like tetrafluoroethoxy () reduce molecular planarity, impacting solid-state interactions and solubility .
Pesticidal Activity :
- The dichlorophenyl moiety in this compound is structurally analogous to benzamide-based pesticides like diflubenzuron (). The additional chlorine atoms in the meta positions may enhance pesticidal efficacy by increasing lipophilicity and resistance to metabolic degradation .
- Mechanistic Insight : Electron-withdrawing groups on the aryl ring are critical for inhibiting chitin synthesis in insects, a common mode of action for benzamide pesticides .
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